molecular formula C29H31NO4 B11479432 2-[(2-isopropyl-5-methylphenoxy)methyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylbenzamide

2-[(2-isopropyl-5-methylphenoxy)methyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylbenzamide

Cat. No.: B11479432
M. Wt: 457.6 g/mol
InChI Key: LOUDPAIEHHGROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}BENZAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}BENZAMIDE involves multiple steps, starting with the preparation of the core structures. The key steps include:

    Formation of the Phenoxy Group: This involves the reaction of 5-methyl-2-(propan-2-yl)phenol with appropriate reagents to form the phenoxy group.

    Spiro Compound Formation: The spiro[1,3-benzodioxole-2,1’-cyclopentan] structure is synthesized through a series of cyclization reactions.

    Coupling Reactions: The phenoxy group and the spiro compound are then coupled using suitable coupling agents to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and spiro groups.

    Reduction: Reduction reactions can target the benzamide group, converting it to amines.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reagents like bromine (Br2) and chlorination agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.

Scientific Research Applications

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The phenoxy and spiro groups can interact with enzymes and proteins, altering their activity. The benzamide group can form hydrogen bonds with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(propan-2-yl)phenol: Shares the phenoxy group but lacks the spiro and benzamide structures.

    Spiro[1,3-benzodioxole-2,1’-cyclopentan]: Contains the spiro structure but lacks the phenoxy and benzamide groups.

Uniqueness

The uniqueness of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-6-YL}BENZAMIDE lies in its combination of functional groups, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions.

Properties

Molecular Formula

C29H31NO4

Molecular Weight

457.6 g/mol

IUPAC Name

2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylbenzamide

InChI

InChI=1S/C29H31NO4/c1-19(2)23-12-10-20(3)16-26(23)32-18-21-8-4-5-9-24(21)28(31)30-22-11-13-25-27(17-22)34-29(33-25)14-6-7-15-29/h4-5,8-13,16-17,19H,6-7,14-15,18H2,1-3H3,(H,30,31)

InChI Key

LOUDPAIEHHGROQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)OC5(O4)CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.